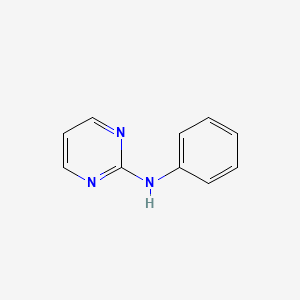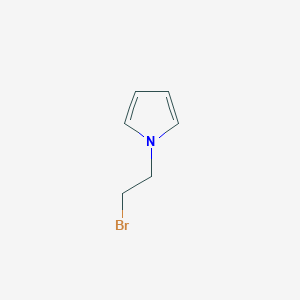
1-Ethyl-1H-indole-5-carbonitrile
Übersicht
Beschreibung
“1-Ethyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C11H10N2 . It’s a derivative of indole, a heterocyclic compound that’s prevalent in many natural and synthetic compounds with diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-1H-indole-5-carbonitrile” consists of an indole ring attached to an ethyl group and a carbonitrile group . The InChI code for this compound is 1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 .
Physical And Chemical Properties Analysis
“1-Ethyl-1H-indole-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 170.21 .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 1-Ethyl-1H-indole-5-carbonitrile, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties. This makes 1-Ethyl-1H-indole-5-carbonitrile a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties. Therefore, 1-Ethyl-1H-indole-5-carbonitrile could potentially be used in the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives, including 1-Ethyl-1H-indole-5-carbonitrile, have shown antimicrobial activity, which could be useful in the development of new antimicrobial agents .
Antitubercular Activity
1-Ethyl-1H-indole-5-carbonitrile could potentially be used in the development of new antitubercular drugs, given the antitubercular activity exhibited by indole derivatives .
Synthesis of Dihydroisoquinolines
1-Ethyl-1H-indole-5-carbonitrile can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
Preparation of PPARα/γ Dual Agonists
1-Ethyl-1H-indole-5-carbonitrile can be used in the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
Preparation of Benzoyl Indoles
1-Ethyl-1H-indole-5-carbonitrile can be used for the chemoselective and regioselective preparation of benzoyl indoles .
Zukünftige Richtungen
Indole derivatives, including “1-Ethyl-1H-indole-5-carbonitrile”, have potential for further exploration in drug discovery due to their diverse pharmacological activities . The rapid emergence of drug-resistant diseases like tuberculosis has made the identification of novel targets and drug candidates crucial .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 1-ethyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the indole derivative and its target, altering the target’s function and leading to the observed biological effect.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned earlier and their downstream effects, which can include the regulation of cellular processes, immune responses, and metabolic activities.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from changes in cellular function to alterations in immune response .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
1-ethylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKGPNSGMKSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470916 | |
| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-5-carbonitrile | |
CAS RN |
83783-28-2 | |
| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)





![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)



